molecular formula C16H13NO2 B11866385 6-Methoxy-3-phenyl-2-quinolinol CAS No. 256424-26-7

6-Methoxy-3-phenyl-2-quinolinol

Cat. No.: B11866385
CAS No.: 256424-26-7
M. Wt: 251.28 g/mol
InChI Key: ZRPRLHHEIOOINC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-2-quinolinol can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate undergoes further reactions to form the desired quinoline derivative.

Another method involves the cyclization of 4-hydroxyquinoline, which is prepared from aniline and diethyl ethoxymethylenemalonate . This process involves a series of reactions that ultimately yield the quinoline structure.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenyl-2-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-3-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-13-7-8-15-12(9-13)10-14(16(18)17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRLHHEIOOINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431981
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256424-26-7
Record name 6-METHOXY-3-PHENYL-2-QUINOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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